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Compound of Interest

Compound Name: 7-Chloro-2,8-dimethylquinoline

CAS No.: 120370-62-9

Cat. No.: B048905 Get Quote

Executive Summary & Compound Profile
7-Chloro-2,8-dimethylquinoline is a tri-substituted quinoline scaffold.[1][2][3][4] Its mass

spectrometric behavior is defined by the interplay between the stable aromatic core, the

characteristic chlorine isotopic signature, and the steric influence of the peri-positioned 8-

methyl group. This guide provides a self-validating framework for its identification and

quantification using EI-MS (GC) and ESI-MS (LC).

Physicochemical Identity
Parameter Value Notes

IUPAC Name 7-Chloro-2,8-dimethylquinoline

CAS Registry 120370-62-9
Distinct from the 4-hydroxy

derivative (CAS 10386-36-4)

Formula C₁₁H₁₀ClN

Nominal MW 191.66 Da

Monoisotopic Mass 191.0496 Da Based on ³⁵Cl

Exact Mass (M+2) 193.0466 Da Based on ³⁷Cl

LogP (Predicted) ~3.5
Highly lipophilic; retains well on

C18
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Mass Spectrometry Fundamentals
Isotopic Signature (The "Chlorine Flag")
The most immediate validation marker for this compound is the chlorine isotope pattern.[5]

Rule: Any ion containing a single chlorine atom must exhibit an M and M+2 peak ratio of

approximately 3:1 (100% vs 32%).[5]

Application: In both EI and ESI, look for the doublet at m/z 191/193.[5] Absence of this ratio

indicates dechlorination or misidentification.[5]

Fragmentation Mechanics (EI-MS)
Under Electron Impact (70 eV), the molecule undergoes predictable fragmentation.[5] The

aromatic quinoline ring is resilient, but the substituents drive the breakdown.[5]

Molecular Ion (M⁺[5][6]•): Intense peaks at m/z 191/193.[5]

Loss of Methyl (M - 15):m/z 176.[5] The 2-methyl group is labile.[5] The 8-methyl is sterically

crowded (peri-interaction with Nitrogen) and may also be lost, though often ring expansion

(tropylium-like) occurs first.

Loss of Chlorine (M - 35):m/z 156.[5] Direct cleavage of the C-Cl bond.[5]

Ring Collapse (M - HCN):m/z 164. Characteristic of the pyridine moiety in quinolines.

Deep Fragmentation: Combined loss of Cl and HCN leads to smaller aromatic clusters (m/z

~120-130).[5]

Ionization Dynamics (ESI-MS)
Mode: Positive Ionization (ESI+).[5]

Primary Ion:[M+H]⁺ at m/z 192.05.[5]

Steric Insight: The 8-methyl group is located at the peri position relative to the nitrogen lone

pair.[5] This creates steric hindrance that can slightly reduce protonation efficiency compared

to 2-methylquinoline, but it also prevents the formation of certain adducts.[5]
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Adducts: Sodium adducts [M+Na]⁺ (m/z 214) are common in non-buffered mobile phases.[5]

Visualization: Fragmentation Pathways
The following diagram illustrates the logical decay of the parent ion under high-energy (EI)

conditions.
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Figure 1: Predicted Electron Impact (EI) fragmentation pathway for 7-Chloro-2,8-
dimethylquinoline.

Experimental Protocols
Sample Preparation (Self-Validating)
To prevent system contamination and ensure ionization, follow this "Dilute-and-Shoot" protocol.

Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1000 ppm).

Check: Solution should be clear. Turbidity implies salt formation or impurities.[5]

Working Standard: Dilute Stock 1:1000 into 50:50 ACN:H₂O + 0.1% Formic Acid (1 ppm).
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Why Acid? The quinoline nitrogen (pKa ~5) requires acidic pH to ensure full protonation

[M+H]⁺ in ESI.[5]

Blank: Inject the solvent vehicle before the sample to prove the system is clean.[5]

LC-MS/MS Method (Quantitation & ID)
This method utilizes the hydrophobicity of the dimethyl-quinoline scaffold for retention.

Parameter Setting Rationale

Column

C18 (e.g., Agilent Zorbax

Eclipse Plus), 2.1 x 50 mm, 1.8

µm

Standard reverse-phase

retention.

Mobile Phase A Water + 0.1% Formic Acid Proton source for [M+H]⁺.[5]

Mobile Phase B
Acetonitrile + 0.1% Formic

Acid

Strong eluent for lipophilic

aromatics.[5]

Gradient
5% B (0-1 min) → 95% B (1-6

min) → Hold (2 min)

Rapid elution of polar

impurities; analyte elutes ~4-5

min.

Flow Rate 0.4 mL/min Optimal for ESI nebulization.[5]

MS Mode
ESI Positive, MRM (Multiple

Reaction Monitoring)
High sensitivity.[5]

Transitions
192.1 → 157.1 (Loss of Cl)

192.1 → 177.1 (Loss of CH3)
Quantifier and Qualifier ions.[5]

GC-MS Method (Purity Profiling)
Ideal for synthesis monitoring as it requires no ionization tuning.[5]

Inlet: 250°C, Split 20:1.

Column: DB-5MS or HP-5 (30m x 0.25mm).

Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).
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Detection: Full Scan (m/z 50–300).[5]

Expected RT: Mid-eluting aromatic (approx. 180-200°C region).[5]

Analytical Workflow Diagram
This workflow ensures data integrity from sample prep to final spectral validation.[5]
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Figure 2: Decision matrix and workflow for the analysis of 7-Chloro-2,8-dimethylquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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